ZK112993 was initially developed by researchers at the pharmaceutical company Merck KGaA, Darmstadt, Germany. It falls under the category of small-molecule inhibitors and is characterized by its unique chemical structure that allows it to interact with various biological targets. This compound has been studied for its potential effects on cellular processes, particularly in cancer research and other disease models.
The synthesis of ZK112993 involves several steps, typically starting from commercially available precursors. The synthetic route may include:
The synthetic pathway can be optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The exact conditions (e.g., temperature, solvents) will vary based on the specific synthetic route chosen.
ZK112993 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented by its chemical formula, which provides insight into the arrangement of atoms.
ZK112993 may participate in various chemical reactions typical for small molecules, including:
Reactions are often studied under controlled laboratory conditions to assess kinetics and mechanisms. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed to track reaction progress and identify products.
The mechanism of action for ZK112993 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can inhibit or activate pathways critical for cellular function.
ZK112993 has significant potential in scientific research, particularly in:
ZK-112993 originated from Schering AG's systematic steroidal chemistry program in the late 1980s–1990s aimed at developing selective PR modulators (SPRMs) with improved receptor specificity over first-generation antiprogestins. Its chemical designation reflects Schering's internal compound numbering system ("ZK" prefix), aligning with structurally analogous clinical candidates like ZK-230211 (telapristone) and ZK-137316 [6]. Synthetic efforts focused on replacing the 11β-aryl substituent of mifepristone derivatives with dimethylamino phenyl rings to enhance PR binding while minimizing glucocorticoid receptor (GR) cross-reactivity.
Table 1: Key Progesterone Receptor Modulators from Schering AG's Developmental Pipeline
Compound | Chemical Class | PR Binding Affinity (Relative) | Development Status | Primary Indications |
---|---|---|---|---|
ZK-112993 | Steroidal antiprogestin | High | Preclinical | Endometriosis, Uterine Fibroids |
ZK-230211 (Telapristone) | Steroidal antiprogestin | Very high | Phase 2 | Endometriosis |
ZK-137316 | Steroidal antiprogestin | High | Preclinical | Contraception |
Mifepristone | 19-Norsteroid | Moderate | Approved | Medical Abortion |
Although patent filings indicate synthesis optimization between 1993–1997, ZK-112993 did not progress beyond preclinical development. This contrasts with Schering’s later SPRMs (e.g., ulipristal acetate, approved for uterine fibroids), suggesting unresolved limitations in its pharmacological profile [6]. No commercial development partners have been identified in available records, positioning ZK-112993 primarily as a research tool for probing PR-dependent physiological pathways.
ZK-112993 was rationally designed to target the PR ligand-binding domain (LBD), confirmed through:
In vitro and in vivo studies established ZK-112993’s functional PR antagonism:
Table 2: Experimental Evidence for ZK-112993’s PR-Targeted Effects
Experimental System | Key Parameters Measured | Major Findings | Validation Level |
---|---|---|---|
Recombinant PR Binding | IC₅₀, Kd, Receptor Selectivity | Kd = 1.8 nM; 15% GR cross-reactivity | Molecular Interaction |
T47D Reporter Assay | PRE-Luc activity, EC₅₀ | EC₅₀ = 12.3 nM; Full antagonism | Cellular Function |
Ishikawa Proliferation | EdU incorporation, Cell counts | 78% inhibition vs. P4 control (1μM) | Cellular Phenotype |
Rat Decidualization | Uterine weight, Histopathology | Complete blockade of stromal differentiation | In Vivo Efficacy |
Thermal proteome profiling (TPP) and cellular thermal shift assays (CETSA) further validated direct PR engagement in intact cells, where ZK-112993 increased PR thermal stability by 6.8°C—consistent with ligand-induced conformational stabilization [3].
ZK-112993 facilitated critical discoveries in PR signaling:
Despite its utility, significant knowledge gaps persist:
ZK-112993’s primary research value lies in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7